N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-4-[(2-methoxyphenoxy)methyl]benzamide
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Overview
Description
N-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-4-[(2-METHOXYPHENOXY)METHYL]BENZAMIDE is a complex organic compound that features a pyridazine ring, a sulfonamide group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-4-[(2-METHOXYPHENOXY)METHYL]BENZAMIDE typically involves multiple steps, including the formation of the pyridazine ring, sulfonamide linkage, and benzamide group. One common method involves the reaction of 6-chloro-3-pyridazineamine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then coupled with 4-[(2-methoxyphenoxy)methyl]benzoic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-4-[(2-METHOXYPHENOXY)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-4-[(2-METHOXYPHENOXY)METHYL]BENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-4-[(2-METHOXYPHENOXY)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine rings, such as pyridazinone derivatives, which also exhibit diverse biological activities.
Sulfonamide Compounds: Other sulfonamide-based compounds that are used in medicinal chemistry and agrochemicals.
Benzamide Derivatives: Compounds with benzamide moieties that are studied for their therapeutic potential.
Uniqueness
N-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-4-[(2-METHOXYPHENOXY)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H21ClN4O5S |
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Molecular Weight |
525.0 g/mol |
IUPAC Name |
N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]-4-[(2-methoxyphenoxy)methyl]benzamide |
InChI |
InChI=1S/C25H21ClN4O5S/c1-34-21-4-2-3-5-22(21)35-16-17-6-8-18(9-7-17)25(31)27-19-10-12-20(13-11-19)36(32,33)30-24-15-14-23(26)28-29-24/h2-15H,16H2,1H3,(H,27,31)(H,29,30) |
InChI Key |
NCGOTESFLCEMQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NN=C(C=C4)Cl |
Origin of Product |
United States |
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